

Solid-Phase Extraction Protocol for Enhanced Recovery of Flunixin from Milk Samples

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Compound of Interest

Compound Name: Flunixin-d3

Cat. No.: B023592

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This application note provides a detailed protocol for the solid-phase extraction (SPE) of flunixin, a non-steroidal anti-inflammatory drug (NSAID), from bovine milk samples. The described methodology is intended for researchers, scientists, and professionals in drug development and food safety monitoring, ensuring high recovery and clean extracts for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Flunixin is widely used in veterinary medicine, and its residues in milk are a concern for human consumption.[1] This protocol outlines a robust and reproducible method for the determination of flunixin and its metabolite, 5-hydroxy flunixin, in milk.[2] The presented SPE procedure, utilizing C18 cartridges, effectively removes endogenous matrix interferences, leading to reliable quantification.

Quantitative Performance

The following table summarizes the performance characteristics of analytical methods for flunixin and 5-hydroxy flunixin in milk, including recovery rates, limit of detection (LOD), and limit of quantification (LOQ).

Analyte	Method	Recovery (%)	LOD (µg/kg)	LOQ (µg/kg)	Reference
Flunixin	LC-MS/MS	110-115	4	15	[2]
5-Hydroxy Flunixin	LC-MS/MS	94.0-108	5	15	[2]
Flunixin	LC-MS/MS	97.2-99.6	2	5	[2]
5-Hydroxy Flunixin	LC-MS/MS	84.6-101	3	9	[2]
Flunixin	ELISA	83-105	-	-	[1]
5-Hydroxy Flunixin	ELISA	83-105	0.78 (µg/L)	-	[1]

Experimental Protocol

This protocol is divided into three main stages: sample pre-treatment, solid-phase extraction, and final preparation for analysis.

Sample Pre-treatment

The initial step involves the deproteinization and extraction of flunixin from the milk matrix.

- Weigh 5 g of a representative milk sample into a 15 mL polypropylene centrifuge tube.
- Add 5 mL of a solution containing 0.1M EDTA-Na₂ and 2% acetic acid.[\[3\]](#)
- Vortex the mixture vigorously for 5 minutes to ensure complete deproteinization.
- Centrifuge the sample at $\geq 3500 \times g$ for 5 minutes.[\[3\]](#)
- Carefully collect the supernatant for the SPE procedure.

Solid-Phase Extraction (SPE)

This stage utilizes a C18 SPE cartridge to isolate flunixin from the pre-treated sample.

- Conditioning:
 - Pass 3 mL of methanol through the C18 SPE cartridge.[\[3\]](#)
 - Follow with 3 mL of ultrapure water.[\[3\]](#) Do not allow the cartridge to dry.
- Loading:
 - Apply the supernatant from the pre-treatment step onto the conditioned SPE cartridge.[\[3\]](#)
 - If necessary, use a low vacuum to draw the sample through the cartridge at a flow rate of ≤ 5 mL/min.[\[3\]](#)
- Washing:
 - Wash the cartridge with 3 mL of ultrapure water to remove polar interferences.[\[3\]](#)
 - Follow with a wash using 3 mL of 10% methanol in water to remove less polar interferences.[\[3\]](#)
 - Dry the cartridge under a vacuum (≥ 10 inHg) for 5-10 minutes to remove residual water.[\[3\]](#)
 - Perform a final wash with 3 mL of hexane to remove lipids.[\[3\]](#)
 - Dry the cartridge again under vacuum (≥ 10 inHg) for 1 minute.[\[3\]](#)
- Elution:
 - Elute the retained flunixin from the cartridge with 3 mL of acetone.[\[3\]](#)

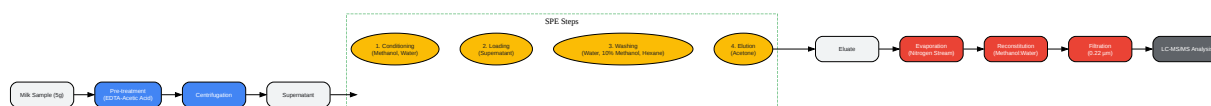
Final Preparation

The final step prepares the eluted sample for instrumental analysis.

- Evaporate the acetone eluate to dryness at 35-40°C under a gentle stream of nitrogen.[\[3\]](#)
- Reconstitute the dried residue in 1 mL of a 50:50 (v/v) mixture of methanol and water.[\[3\]](#)

- Filter the reconstituted sample through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.[3]

Experimental Workflow



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Caption: Workflow for Flunixin Extraction from Milk.

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